molecular formula C10H9ClO2 B142241 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) CAS No. 125476-35-9

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)

Cat. No. B142241
M. Wt: 196.63 g/mol
InChI Key: RHVGUFLYXAPGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is a chemical compound that has been used in scientific research for various purposes.

Mechanism Of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) is not fully understood. However, it is believed to act as a reactive intermediate in chemical reactions, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) have not been extensively studied. However, it has been reported to have cytotoxic activity against cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in lab experiments is its reactivity, which can lead to the formation of new compounds. However, one limitation is its cytotoxicity, which can make it difficult to work with.

Future Directions

There are several future directions for the use of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) in scientific research. One direction is the synthesis of new compounds with potential biological activity. Another direction is the study of its mechanism of action and its effects on different cell types. Additionally, its potential as a reagent in the synthesis of natural products and biologically active compounds can be further explored.

Synthesis Methods

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) can be synthesized by the reaction of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid with thionyl chloride followed by methanolysis. This method was first reported by K. C. Nicolaou and co-workers in 1978.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI) has been used in scientific research for various purposes. It has been used as a reagent in the synthesis of natural products, such as the synthesis of (-)-cylindricine C, a cytotoxic alkaloid isolated from marine sponges. It has also been used as a starting material for the synthesis of biologically active compounds, such as the synthesis of a series of potent and selective dopamine D3 receptor antagonists.

properties

CAS RN

125476-35-9

Product Name

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

7-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride

InChI

InChI=1S/C10H9ClO2/c1-13-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

RHVGUFLYXAPGKN-UHFFFAOYSA-N

SMILES

COC1(CC2=CC=CC=C21)C(=O)Cl

Canonical SMILES

COC1(CC2=CC=CC=C21)C(=O)Cl

synonyms

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy- (9CI)

Origin of Product

United States

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